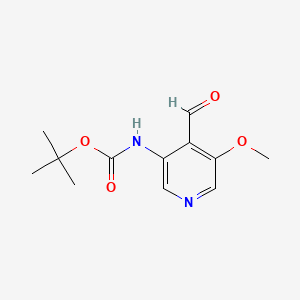

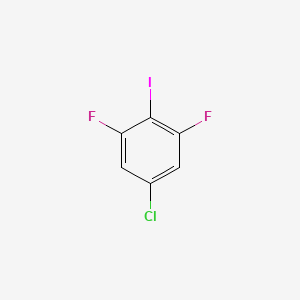

2-Amino-5-(4-trifluoromethoxyphenyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metal-Ligand Cooperation in CO2 Binding

Rhenium(I) triscarbonyl complexes employing amino- and iminopyridine ligands have demonstrated the potential for reversible CO2 binding via metal-ligand cooperation, triggered by a dearomatization/rearomatization reaction sequence. This process highlights the role of 2-amino-5-(4-trifluoromethoxyphenyl)pyridine derivatives in facilitating CO2 capture and conversion, contributing to advancements in carbon capture technologies and sustainable chemistry (Stichauer et al., 2017).

Development of Luminescent Materials

The synthesis and study of 2-amino-5-(4-trifluoromethoxyphenyl)pyridine derivatives have led to the development of novel luminescent materials. These materials show promise in a variety of applications, including sensing, imaging, and optoelectronic devices. The unique luminescent properties of these compounds, influenced by their structural motifs and electron-donating or accepting characteristics, offer new possibilities for the creation of advanced luminescent systems (Feazell et al., 2005).

Synthesis of High-Performance Polymers

Research into 2-amino-5-(4-trifluoromethoxyphenyl)pyridine has contributed to the synthesis of high-performance polymers, particularly polyimides with enhanced thermal, mechanical, and optical properties. These polymers find applications in aerospace, electronics, and materials science due to their exceptional stability and functional capabilities. The incorporation of pyridine units into polymer backbones has been shown to significantly affect the solubility, thermal stability, and optical clarity of the resulting materials (Guan et al., 2014).

Safety And Hazards

The safety information for 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Orientations Futures

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Propriétés

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMFGZGFABAZCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693665 |

Source

|

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(4-trifluoromethoxyphenyl)pyridine | |

CAS RN |

1110656-38-6 |

Source

|

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)

![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)

![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)

![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)